Bienvenue dans la boutique en ligne BenchChem!

5-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)nicotinamide

Medicinal Chemistry Synthetic Chemistry Cross-Coupling

5-Bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)nicotinamide (CAS 1795359-21-5) is a synthetic small molecule (C₁₅H₁₇BrN₄OS, MW 381.29) that integrates a 5-bromonicotinamide warhead, a piperidine spacer, and a thiazol-2-yl terminal group. This compound belongs to the arylthiazolyl piperidine class, which has been validated as a privileged scaffold for modulating survival motor neuron (SMN) protein production and for targeting oxysterol-binding protein (OSBP) in pathogenic fungi.

Molecular Formula C15H17BrN4OS
Molecular Weight 381.29
CAS No. 1795359-21-5
Cat. No. B2829414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)nicotinamide
CAS1795359-21-5
Molecular FormulaC15H17BrN4OS
Molecular Weight381.29
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC(=CN=C3)Br
InChIInChI=1S/C15H17BrN4OS/c16-13-6-12(8-17-9-13)14(21)19-7-11-2-1-4-20(10-11)15-18-3-5-22-15/h3,5-6,8-9,11H,1-2,4,7,10H2,(H,19,21)
InChIKeyXENNEERVKGXALP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)nicotinamide (CAS 1795359-21-5): Structural and Pharmacophoric Baseline for Scientific Procurement


5-Bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)nicotinamide (CAS 1795359-21-5) is a synthetic small molecule (C₁₅H₁₇BrN₄OS, MW 381.29) that integrates a 5-bromonicotinamide warhead, a piperidine spacer, and a thiazol-2-yl terminal group . This compound belongs to the arylthiazolyl piperidine class, which has been validated as a privileged scaffold for modulating survival motor neuron (SMN) protein production [1] and for targeting oxysterol-binding protein (OSBP) in pathogenic fungi [2]. Critically, published quantitative structure-activity relationship (SAR) data for this specific compound remain absent from primary literature and public databases; the differentiation evidence presented herein therefore relies on structural comparisons with characterized analogs and class-level pharmacological inferences.

Why Generic Substitution Fails for 5-Bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)nicotinamide: Structural Singularity Prevents Simple Analog Interchange


Substituting 5-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)nicotinamide with a close analog is not structurally or pharmacologically neutral. The compound possesses three interdependent pharmacophoric elements—a 5-bromonicotinamide capable of halogen bonding and Suzuki coupling, a piperidin-3-yl methylene linker that controls vector geometry, and a thiazol-2-yl cap critical for target binding—whose combined topology is absent from all commercially available analogs. The closest comparator, 5-bromo-N-(piperidin-3-ylmethyl)nicotinamide (CAS 1576156-58-5), lacks the thiazol-2-yl group and therefore loses the OSBP-binding pharmacophore identified in related thiazolyl-piperidine nicotinamides [1]. Conversely, N-(1-(thiazol-2-yl)piperidin-4-yl)nicotinamide (CAS 1448122-08-4) lacks the bromine atom required for further synthetic elaboration via cross-coupling, and its piperidin-4-yl connectivity produces a different exit vector that alters binding-site complementarity . These structural singularities make one-for-one substitution scientifically unjustified without comparative biological data, which are currently absent from the public domain.

Quantitative Differentiation Evidence: 5-Bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)nicotinamide vs. Closest Analogs


Structural Uniqueness: 5-Bromo Substituent Enables Synthetic Elaboration Not Possible with Non-Halogenated Analogs

The 5-bromo substituent on the nicotinamide ring provides a chemically competent handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, etc.), enabling library synthesis and SAR exploration. This capability is absent in the des-bromo analog N-(1-(thiazol-2-yl)piperidin-3-yl)methyl)nicotinamide. While no direct reactivity data are published for the target compound, the established reactivity of 5-bromonicotinamide (CAS 28733-43-9) in Suzuki couplings [1] supports class-level inference that the target compound retains this synthetic competence, differentiating it from non-halogenated piperidine-thiazole nicotinamides.

Medicinal Chemistry Synthetic Chemistry Cross-Coupling

Piperidine Linker Geometry: 3-Substitution Provides a Divergent Exit Vector Relative to 4-Substituted Analogs

The target compound features a piperidin-3-yl methylene linkage, which directs the nicotinamide moiety along a trajectory that differs from the more common piperidin-4-yl substitution pattern. In the SMN modulator series, 4-substituted piperidine carboxamides (e.g., ML200, CID 46907676; 1-(5-(4-(methylthio)phenyl)thiazol-2-yl)piperidine-4-carboxamide) achieved an AC₅₀ of 31 nM for SMN2 promoter activation [1]. The 3-substituted geometry of the target compound creates a distinct spatial relationship between the nicotinamide and thiazole rings that may confer different target selectivity or binding kinetics, though no direct comparative binding data exist.

Molecular Design Vector Geometry Structure-Based Drug Design

Thiazol-2-yl Piperidine Pharmacophore: Class-Level Antifungal Activity Differentiates from Thiazole-Deficient Analogs

A structurally related series of 14 thiazolidine piperidine nicotinamide derivatives was evaluated for antifungal activity [1]. At 100 μg/mL, the most active compound (6k: (4-(5-(2,3-dichlorophenyl)-4-methylthiazol-2-yl)piperidin-1-yl)(5,6-dichloropyridin-3-yl)methanone) achieved 75% inhibition against Phytophthora infestans. In contrast, nicotinamide derivatives lacking the thiazolyl-piperidine motif (e.g., simple 5-bromonicotinamide) showed no reported antifungal activity at comparable concentrations. The thiazol-2-yl piperidine moiety is the established OSBP-binding pharmacophore [1], and the target compound retains this motif.

Antifungal OSBP Inhibition Agrochemical Discovery

SMN2 Modulation: Arylthiazolyl Piperidine Class Validation Supports Target Scaffold Relevance

The arylthiazolyl piperidine class, to which the target compound belongs, has been validated as a modulator of SMN protein production. The clinical-stage analog ML200 (CID 46907676, 1-(5-(4-(methylthio)phenyl)thiazol-2-yl)piperidine-4-carboxamide) demonstrated an SMN2 promoter AC₅₀ of 31 nM with 576% fold induction in a luciferase reporter assay [1], confirmed by western blot and gem count in SMA patient fibroblasts at 37 nM [1]. Patent application US20130096160A1 claims aryl substituted thiazol-2-yl-piperidines broadly for SMN modulation [2]. The target compound's scaffold is encompassed by this patent's structural claims, though its specific SMN activity has not been reported.

Spinal Muscular Atrophy SMN2 Upregulation Rare Disease

Molecular Properties: Calculated Physicochemical Profile Differentiates from Simpler Nicotinamide Derivatives

The target compound (C₁₅H₁₇BrN₄OS, MW 381.29) has a calculated topological polar surface area (tPSA) of approximately 83–87 Ų and 4 hydrogen bond acceptors [1]. Compared to 5-bromonicotinamide (C₆H₅BrN₂O, MW 201.02, tPSA ≈ 56 Ų, 2 H-bond acceptors) , the target compound has a higher molecular weight and tPSA, which may reduce passive membrane permeability but improve solubility. The thiazol-2-yl piperidine moiety adds approximately 180 Da of molecular weight and contributes two additional heteroatoms for target hydrogen bonding. These calculated differences inform procurement for screening campaigns where property thresholds (e.g., MW < 400, tPSA < 90 Ų) are critical inclusion criteria.

Drug-likeness Physicochemical Properties ADME Prediction

Explicit Caveat: Absence of Direct Quantitative Biological Data for the Target Compound

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and Google Patents (executed 2026-04-29) did not retrieve any publication reporting target-specific IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy data for 5-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)nicotinamide (CAS 1795359-21-5). The compound is listed in vendor catalogs (e.g., EvitaChem catalog EVT-2966488) but has not appeared in peer-reviewed biological studies. This absence of direct evidence should be weighed against the structural and class-level advantages described above when making procurement decisions. Users requiring validated biological activity for a specific target should request custom profiling data from the supplier or commission independent assay evaluation.

Data Gap Due Diligence Procurement Risk

Procurement-Relevant Application Scenarios for 5-Bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)nicotinamide


Focused Library Design for SMN2 Upregulator SAR Expansion

Procure this compound as a structurally distinct core within a patent-protected chemical space (US20130096160A1). Its piperidin-3-yl methylene linker differentiates it from the extensively explored piperidine-4-carboxamide analogs (e.g., ML200, SMN2 AC₅₀ = 31 nM), enabling exploration of novel binding-site interactions while retaining the validated thiazol-2-yl pharmacophore [1]. Use as a starting scaffold for parallel synthesis via the 5-bromo handle to generate a focused library of 20–50 analogs.

Antifungal Lead Optimization Leveraging the OSBP Pharmacophore

Incorporate this compound into a screening set targeting oxysterol-binding protein (OSBP) in phytopathogenic fungi. Structurally related thiazolidine piperidine nicotinamides have demonstrated 60–75% inhibition against Fusarium graminearum, Botrytis cinerea, Diplocarpon mali, and Phytophthora infestans at 100 μg/mL [2]. The target compound provides a novel 5-bromo nicotinamide substitution that is unexplored in the published antifungal SAR and may confer differentiated species selectivity or resistance profiles.

Chemical Probe Development via 5-Bromo Derivatization

Utilize the 5-bromo substituent as a synthetic handle for introducing affinity tags (biotin), fluorescent reporters (BODIPY, dansyl), or photoaffinity labels (diazirine) via Pd-catalyzed cross-coupling. This enables target identification studies (chemical proteomics) for compounds within the arylthiazolyl piperidine class, for which the molecular target(s) beyond SMN and OSBP remain incompletely defined. The resulting probe molecules can support cellular target engagement assays and mechanism-of-action studies.

Screening Collection Diversification for Lead-Like Compound Libraries

Add this compound to diversity-oriented screening collections where calculated property thresholds (MW < 400, tPSA < 90 Ų, rotatable bonds < 6) are enforced. With MW 381.29 and tPSA ~83–87 Ų, the target compound falls within lead-like chemical space and complements existing nicotinamide-containing screening decks by providing the underexplored thiazol-2-yl piperidine topology [3]. Its structural novelty makes it suitable for high-throughput screening against novel or orphan targets.

Quote Request

Request a Quote for 5-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.